molecular formula C6H5BrClNO2S B15050495 (6-Bromopyridin-2-YL)methanesulfonyl chloride CAS No. 1196152-82-5

(6-Bromopyridin-2-YL)methanesulfonyl chloride

Cat. No.: B15050495
CAS No.: 1196152-82-5
M. Wt: 270.53 g/mol
InChI Key: XICLZWXIQFNVRH-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-YL)methanesulfonyl chloride: is a chemical compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 6-position and a methanesulfonyl chloride group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromopyridin-2-YL)methanesulfonyl chloride typically involves the reaction of 6-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (6-Bromopyridin-2-YL)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (6-Bromopyridin-2-YL)methanesulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in the synthesis of pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. It is also used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (6-Bromopyridin-2-YL)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The bromine atom can also participate in various chemical reactions, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

  • (6-Chloropyridin-2-YL)methanesulfonyl chloride
  • (6-Fluoropyridin-2-YL)methanesulfonyl chloride
  • (6-Iodopyridin-2-YL)methanesulfonyl chloride

Comparison: Compared to its analogs, (6-Bromopyridin-2-YL)methanesulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

1196152-82-5

Molecular Formula

C6H5BrClNO2S

Molecular Weight

270.53 g/mol

IUPAC Name

(6-bromopyridin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H5BrClNO2S/c7-6-3-1-2-5(9-6)4-12(8,10)11/h1-3H,4H2

InChI Key

XICLZWXIQFNVRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)CS(=O)(=O)Cl

Origin of Product

United States

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